molecular formula C8H15NO B1383596 3-Cyclopropyl-3-(methoxymethyl)azetidine CAS No. 2060029-75-4

3-Cyclopropyl-3-(methoxymethyl)azetidine

Cat. No.: B1383596
CAS No.: 2060029-75-4
M. Wt: 141.21 g/mol
InChI Key: ZWUDNSHBTOIQEJ-UHFFFAOYSA-N
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Description

3-Cyclopropyl-3-(methoxymethyl)azetidine: is a cyclic organic compound that has garnered significant interest in the field of medicinal chemistry due to its potential therapeutic applications. This compound is characterized by a four-membered azetidine ring, which is known for its considerable ring strain and unique reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropyl-3-(methoxymethyl)azetidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the [2+2] cycloaddition reaction, which forms the azetidine ring . The reaction conditions often include the use of metal catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. These methods often utilize continuous flow reactors and optimized reaction conditions to produce the compound on a large scale .

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopropyl-3-(methoxymethyl)azetidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, 3-Cyclopropyl-3-(methoxymethyl)azetidine is used as a building block for the synthesis of more complex molecules.

Biology: The compound has shown promise in biological studies, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development .

Medicine: In medicine, this compound is being explored for its potential therapeutic effects. It may be used in the treatment of various diseases, including cancer and infectious diseases .

Industry: The compound’s unique properties make it useful in industrial applications, such as the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-3-(methoxymethyl)azetidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 3-Cyclopropyl-3-(methoxymethyl)azetidine is unique due to the combination of the cyclopropyl and methoxymethyl groups attached to the azetidine ring. This unique structure imparts specific reactivity and properties that are not observed in other similar compounds .

Properties

IUPAC Name

3-cyclopropyl-3-(methoxymethyl)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-10-6-8(4-9-5-8)7-2-3-7/h7,9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWUDNSHBTOIQEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CNC1)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Cyclopropyl-3-(methoxymethyl)azetidine
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